molecular formula C14H9ClF3NO4 B13422128 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene CAS No. 42874-02-2

2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

Cat. No.: B13422128
CAS No.: 42874-02-2
M. Wt: 347.67 g/mol
InChI Key: APSLKXCDORFAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, methoxy, nitro, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

    Nitration: Introducing a nitro group to a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: Substituting a hydrogen atom on the benzene ring with a methoxy group using methanol and a suitable catalyst.

    Chlorination: Introducing a chlorine atom to the benzene ring using chlorine gas or a chlorinating agent.

    Trifluoromethylation: Adding a trifluoromethyl group using reagents like trifluoromethyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products

    Oxidation: Formation of corresponding quinones.

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of amino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-methoxy-4-nitrophenoxy)benzene: Lacks the trifluoromethyl group.

    1-(3-Methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Lacks the chloro group.

    2-Chloro-4-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups.

Uniqueness

The combination of chloro, methoxy, nitro, and trifluoromethyl groups in 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene imparts unique chemical properties, making it distinct from similar compounds

Properties

CAS No.

42874-02-2

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

IUPAC Name

2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H9ClF3NO4/c1-22-13-7-9(3-4-11(13)19(20)21)23-12-5-2-8(6-10(12)15)14(16,17)18/h2-7H,1H3

InChI Key

APSLKXCDORFAIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.